1-Nitronaphthalen-2-ylboronic acid
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Overview
Description
1-Nitronaphthalen-2-ylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups The structure of this compound includes a naphthalene ring substituted with a nitro group at the first position and a boronic acid group at the second position
Preparation Methods
The synthesis of 1-Nitronaphthalen-2-ylboronic acid typically involves the following steps:
Nitration of Naphthalene: The initial step involves the nitration of naphthalene to produce 1-nitronaphthalene. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-Nitronaphthalen-2-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Nitronaphthalen-2-ylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nitronaphthalen-2-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound in various reactions.
Comparison with Similar Compounds
1-Nitronaphthalen-2-ylboronic acid can be compared with other boronic acids and naphthalene derivatives:
Naphthalene-1-boronic acid: Similar structure but lacks the nitro group, making it less electron-withdrawing and potentially less reactive in certain reactions.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring, often used in similar coupling reactions but with different reactivity profiles.
2-Nitronaphthalene: Similar to this compound but lacks the boronic acid group, limiting its use in coupling reactions.
The presence of both the nitro and boronic acid groups in this compound makes it unique and versatile for various synthetic applications.
Properties
IUPAC Name |
(1-nitronaphthalen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BNO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXSCKXFMTUGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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